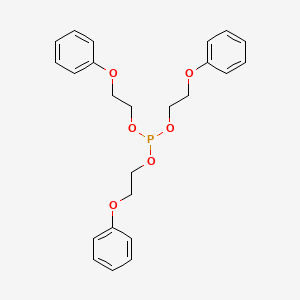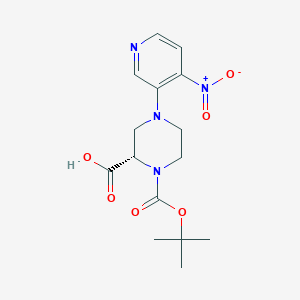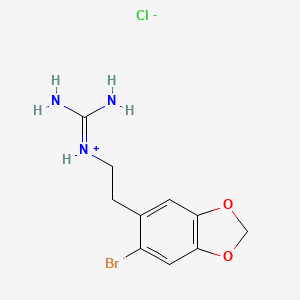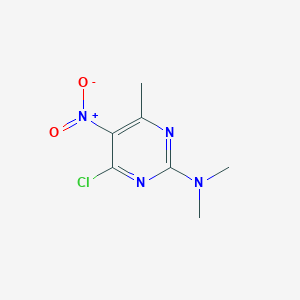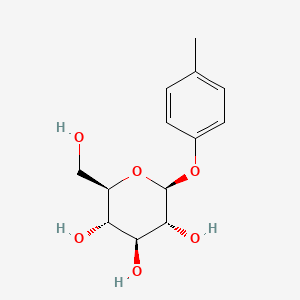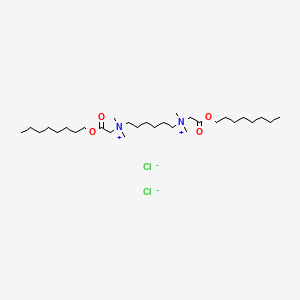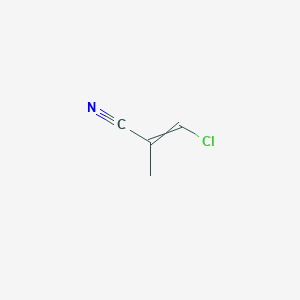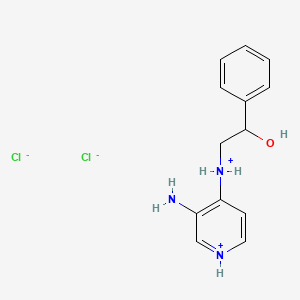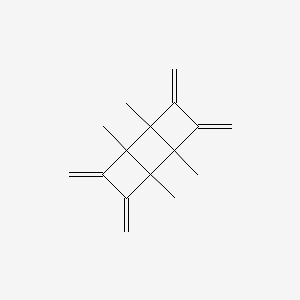
Tricyclo(4.2.0.02,5)octane, 1,2,5,6-tetramethyl-3,4,7,8-tetrakis(methylene)-(1alpha,2beta,5beta,6alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(4.2.0.02,5)octane, 1,2,5,6-tetramethyl-3,4,7,8-tetrakis(methylene)-(1alpha,2beta,5beta,6alpha)- is a heterocyclic organic compound with the molecular formula C16H20 and a molecular weight of 212.33 g/mol . This compound is characterized by its unique tricyclic structure, which includes multiple methyl and methylene groups, contributing to its distinct chemical properties.
Preparation Methods
The synthesis of Tricyclo(42002,5)octane, 1,2,5,6-tetramethyl-3,4,7,8-tetrakis(methylene)-(1alpha,2beta,5beta,6alpha)- involves several stepsIndustrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Tricyclo(4.2.0.02,5)octane, 1,2,5,6-tetramethyl-3,4,7,8-tetrakis(methylene)-(1alpha,2beta,5beta,6alpha)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its tricyclic structure allows it to bind to certain enzymes or receptors, influencing biochemical processes. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Compared to other similar compounds, Tricyclo(4.2.0.02,5)octane, 1,2,5,6-tetramethyl-3,4,7,8-tetrakis(methylene)-(1alpha,2beta,5beta,6alpha)- stands out due to its unique tricyclic structure and the presence of multiple methyl and methylene groups. Similar compounds include other tricyclic hydrocarbons and methylated derivatives, but this compound’s specific arrangement of atoms gives it distinct chemical and physical properties .
Properties
CAS No. |
34101-24-1 |
|---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1,2,5,6-tetramethyl-3,4,7,8-tetramethylidenetricyclo[4.2.0.02,5]octane |
InChI |
InChI=1S/C16H20/c1-9-10(2)14(6)13(9,5)15(7)11(3)12(4)16(14,15)8/h1-4H2,5-8H3 |
InChI Key |
RRNQSOQWCKWZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(=C)C(=C)C1(C3(C2(C(=C)C3=C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


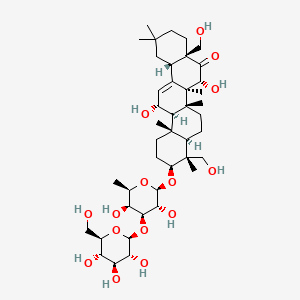
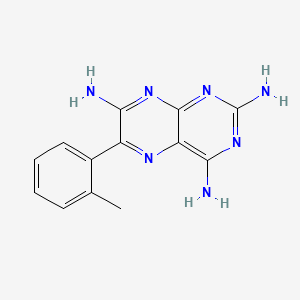

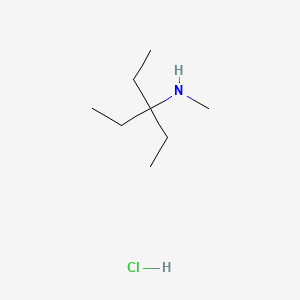

![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)
